
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a dichlorobenzylidene and a hydroxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of thiourea with an α-haloketone under basic conditions. This step forms the 2-thioxothiazolidin-4-one ring structure.
Aldol Condensation: The next step involves the aldol condensation of the thiazolidinone core with 2,4-dichlorobenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, leading to the formation of the (Z)-5-(2,4-dichlorobenzylidene) derivative.
Hydroxyphenyl Substitution: Finally, the hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where the 3-position of the thiazolidinone ring is substituted with a 4-hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzylidene double bond can be reduced to form the corresponding saturated derivative.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research has focused on its potential as a therapeutic agent. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease processes, making it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating the activity of key proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Phenyl Substituted Thiazolidinones: Compounds with various phenyl substitutions on the thiazolidinone ring.
Uniqueness
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is unique due to the combination of its dichlorobenzylidene and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S2/c17-10-2-1-9(13(18)8-10)7-14-15(21)19(16(22)23-14)11-3-5-12(20)6-4-11/h1-8,20H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCSLAYVOKUBV-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.